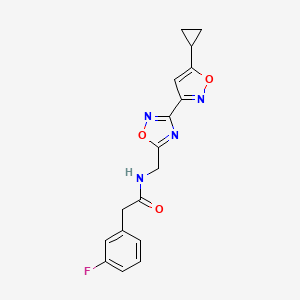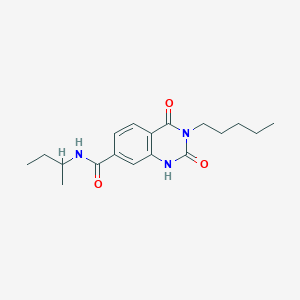
N-(叔丁基)-2,4-二氧代-3-戊基-1,2,3,4-四氢喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. The “N-(sec-butyl)” indicates a secondary butyl group attached to the nitrogen atom in the quinazoline structure . The “2,4-dioxo” suggests the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the quinazoline ring. The “3-pentyl” indicates a pentyl group (five-carbon chain) attached at the 3rd position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of quinazoline, with the various substituents (sec-butyl, two carbonyl groups, pentyl) attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and the overall structure of the molecule. The carbonyl groups might be involved in reactions with nucleophiles, while the sec-butyl and pentyl groups could potentially undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学研究应用
神经影像放射性配体的开发
与 N-(sec-butyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide 相关的化合物研究包括神经影像放射性配体的开发。例如,11C-ER176 是一种 18-kDa 转运蛋白 (TSPO) 的放射性配体,用于 PET 成像以研究神经炎症。该化合物是 11C-(R)-PK11195 的类似物,由于其在脑组织中的高特异性结合和对基因型变异的敏感性,在检测患者异常方面显示出前景 (Ikawa 等人,2017 年)。
抗叶酸剂的合成
N-(sec-butyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide 在结构上与喹唑啉抗叶酸剂相关,后者被合成作为胸苷酸合酶的潜在抑制剂。由于这些化合物对酶活性具有抑制作用,而酶活性在 DNA 合成和修复中至关重要,因此研究了它们在癌症治疗中的潜力 (Pawełczak 等人,1989 年)。
抗精神病药的开发
对杂环羧酰胺的研究,其在结构上与 N-(sec-butyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide 相似,包括潜在抗精神病药的开发。这些化合物被评估对多巴胺和血清素受体的结合亲和力,以及它们抵消动物模型中某些行为效应的能力,表明它们在精神疾病治疗中的潜在应用 (Norman 等人,1996 年)。
在太阳能电池中的应用
与 N-(sec-butyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide 在结构上相关的化合物也用于可再生能源领域。例如,羧化花菁染料,包括类似的喹唑啉结构,已对其在染料敏化太阳能电池中的有效性进行了研究。这些研究的重点是提高光电转换效率,这是提高太阳能电池性能的关键 (Wu 等人,2009 年)。
抗癌研究
在癌症研究领域,N-(sec-butyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide 的类似物,例如 2-arylquinazolinones,已被合成并评估其抗癌活性。一些衍生物,特别是那些带有叔丁基取代基的衍生物,对各种人乳腺癌细胞系显示出有希望的活性,表明它们作为治疗剂的潜力 (Mahdavi 等人,2015 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-butan-2-yl-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-6-7-10-21-17(23)14-9-8-13(11-15(14)20-18(21)24)16(22)19-12(3)5-2/h8-9,11-12H,4-7,10H2,1-3H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIQYKNUNJSMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]propanamide](/img/structure/B2832743.png)
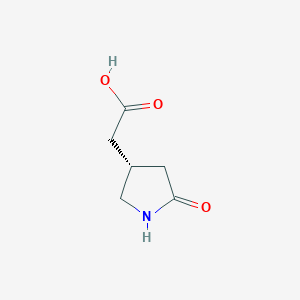
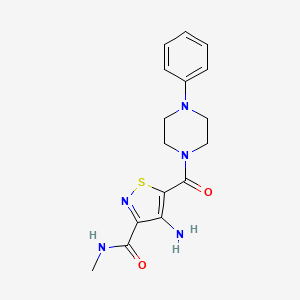
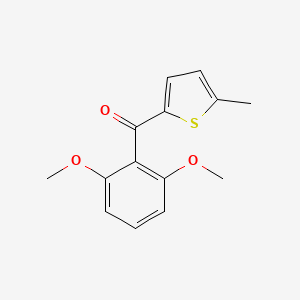

![ethyl 4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2832750.png)

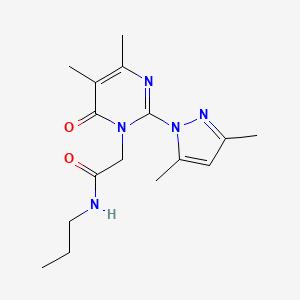
![3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832755.png)

![N-(2,5-difluorophenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2832759.png)
